molecular formula C40H48N2O10 B12741821 [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid CAS No. 139760-82-0

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Cat. No.: B12741821
CAS No.: 139760-82-0
M. Wt: 716.8 g/mol
InChI Key: MSIVBHPPGHOBGY-KMQZDASRSA-N
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Description

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of indeno-pyrrol and butanedioic acid derivatives, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves multiple steps, including the formation of the indeno-pyrrol core and subsequent functionalization. The synthetic route typically includes:

    Formation of the Indeno-Pyrrol Core: This step involves cyclization reactions under controlled conditions to form the indeno-pyrrol structure.

    Functionalization: The core structure is then functionalized with heptan-2-ylcarbamic acid and bis[(4-methylbenzoyl)oxy]butanedioic acid groups through a series of substitution and addition reactions.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents such as dichloromethane or ethanol. Reaction conditions may vary depending on the desired product.

Scientific Research Applications

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmaceutical intermediate.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets. These interactions may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their activity.

    Pathways Involved: The binding of the compound to its targets can trigger various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can be compared with similar compounds such as:

    [(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,3-b]pyrrol-7-yl] N-tert-butylcarbamate: This compound has a similar indeno-pyrrol core but different functional groups.

    [(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-6-yl] N-(phenylmethyl)carbamate: Another similar compound with variations in the functional groups attached to the core structure.

Properties

CAS No.

139760-82-0

Molecular Formula

C40H48N2O10

Molecular Weight

716.8 g/mol

IUPAC Name

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-heptan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C20H30N2O2.C20H18O8/c1-4-5-6-7-14(2)22(19(23)24)16-9-8-15-12-18-20(3,10-11-21-18)17(15)13-16;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h8-9,13-14,18,21H,4-7,10-12H2,1-3H3,(H,23,24);3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t14?,18-,20+;15-,16-/m11/s1

InChI Key

MSIVBHPPGHOBGY-KMQZDASRSA-N

Isomeric SMILES

CCCCCC(C)N(C1=CC2=C(C[C@@H]3[C@]2(CCN3)C)C=C1)C(=O)O.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Canonical SMILES

CCCCCC(C)N(C1=CC2=C(CC3C2(CCN3)C)C=C1)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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